molecular formula C48H91NO8 B093116 (Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide CAS No. 17283-91-9

(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide

Cat. No.: B093116
CAS No.: 17283-91-9
M. Wt: 810.2 g/mol
InChI Key: WBOZIXHPUPAOIA-KVGFKTOYSA-N
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Description

(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide, also known as this compound, is a useful research compound. Its molecular formula is C48H91NO8 and its molecular weight is 810.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycolipids - Glycosphingolipids - Neutral Glycosphingolipids - Ceramides - Cerebrosides - Galactosylceramides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

C 24-Cerebroside, also known as galactosylceramides, belongs to the family of glycosphingolipids . These complex lipids are crucial constituents of cell membranes, especially in the nervous system . They serve critical functions in maintaining cell structure and signal transduction processes .

Mode of Action

Cerebrosides interact with their targets by maintaining cell structure and participating in signal transduction processes . The primary sugar in cerebrosides is galactose, attached via a glycosidic linkage to the ceramide backbone . The orientation and position of the galactose residue determine the specific properties and functions of different cerebroside molecules .

Biochemical Pathways

Cerebrosides are involved in various biochemical pathways. For instance, α-GalCer, a type of cerebroside, is a potent activator of natural killer T (NKT) cells, a subset of T cells that play a critical role in immune responses . α-GalCer is recognized by the T cell receptor (TCR) of NKT cells when presented by the CD1d molecule on antigen-presenting cells . Upon activation, NKT cells rapidly produce various cytokines and initiate immune responses .

Pharmacokinetics

It’s known that the length and saturation of the fatty acid chain in cerebrosides can vary, influencing the physical properties of the molecule . This could potentially affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Result of Action

The action of cerebrosides results in maintaining cell structure and facilitating signal transduction processes . In the case of α-GalCer, it can activate NKT cells, leading to the production of various cytokines and initiation of immune responses .

Action Environment

Environmental factors can influence the action of cerebrosides. For instance, cerebroside C has been found to increase tolerance to chilling injury in wheat seedlings . This suggests that temperature can significantly influence the efficacy and stability of cerebrosides .

Biochemical Analysis

Properties

IUPAC Name

(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H91NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,41-43,45-48,50-51,53-55H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)/b18-17-,37-35+/t41?,42-,43-,45+,46+,47-,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOZIXHPUPAOIA-KVGFKTOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H91NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17283-91-9
Record name N-Nervonylgalactosylsphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017283919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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